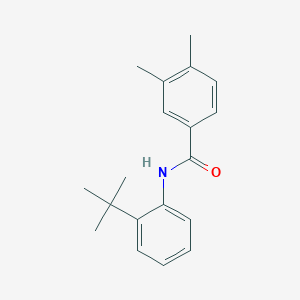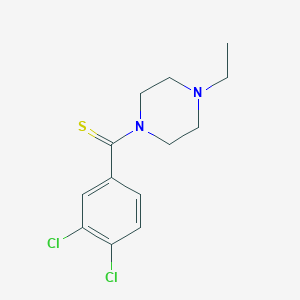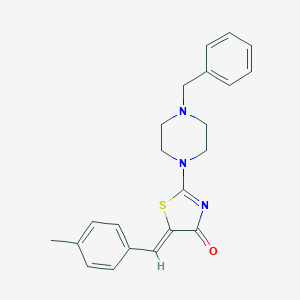
N-(2-tert-butylphenyl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-tert-butylphenyl)-3,4-dimethylbenzamide, commonly known as BKM120, is a small molecule inhibitor of class I phosphatidylinositol 3-kinase (PI3K). It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer cells.
科学的研究の応用
BKM120 has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. BKM120 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
作用機序
BKM120 inhibits the N-(2-tert-butylphenyl)-3,4-dimethylbenzamide/AKT/mTOR pathway, which is frequently dysregulated in cancer cells. This pathway plays a key role in cell growth, survival, and metabolism. By inhibiting this pathway, BKM120 can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
BKM120 has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. BKM120 has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in other diseases such as multiple sclerosis.
実験室実験の利点と制限
BKM120 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical trials, providing a wealth of information on its potential therapeutic applications. However, BKM120 also has some limitations for lab experiments. It can be toxic to normal cells at high concentrations, and its efficacy may be limited by the development of drug resistance.
将来の方向性
There are several future directions for research on BKM120. One area of focus is the identification of biomarkers that can predict response to BKM120 treatment. This could help to identify patients who are most likely to benefit from the drug. Another area of focus is the development of combination therapies that can enhance the efficacy of BKM120. Finally, there is a need for further research on the long-term effects of BKM120 treatment, as well as its potential use in other diseases beyond cancer.
合成法
BKM120 can be synthesized using a multistep process that involves the reaction of 2-tert-butylphenylamine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with an acid chloride to yield the final product, BKM120. The synthesis of BKM120 has been optimized to increase the yield and purity of the final product.
特性
分子式 |
C19H23NO |
|---|---|
分子量 |
281.4 g/mol |
IUPAC名 |
N-(2-tert-butylphenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C19H23NO/c1-13-10-11-15(12-14(13)2)18(21)20-17-9-7-6-8-16(17)19(3,4)5/h6-12H,1-5H3,(H,20,21) |
InChIキー |
BKBVZHOWKCJVNH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(C)(C)C)C |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-bromo-4-(2,3-dimethoxyphenyl)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296576.png)
![8-bromo-6-fluoro-4-(3-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296577.png)
![4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296579.png)
![4-(5-bromo-2-methoxyphenyl)-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296581.png)
![4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296584.png)

![4-[(4-methylpiperazin-1-yl)-sulfanylmethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B296588.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B296594.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B296595.png)
![(6Z)-3-phenyl-6-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296597.png)
![(6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296599.png)
![(6Z)-3-(2-chlorophenyl)-6-(2,3-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296601.png)
![2-[4-(4-Chlorobenzothioyl)-1-piperazinyl]ethanol](/img/structure/B296602.png)